N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide
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Overview
Description
N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide is a compound that features a trifluoromethyl group, an oxirane ring, and a carboxamide group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to ring strain. The carboxamide group is a functional group commonly found in organic chemistry, known for its stability and ability to form hydrogen bonds.
Preparation Methods
The synthesis of N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)acetophenone with an appropriate epoxidizing agent to form the oxirane ring. This intermediate can then be reacted with an amine to introduce the carboxamide group. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like peracids.
Reduction: The carboxamide group can be reduced to an amine under specific conditions, using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its unique structure allows it to be explored as a potential drug candidate, particularly for its interactions with specific biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which can affect its reactivity and stability.
N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-thioamide: The thioamide group can introduce different electronic and steric effects compared to the carboxamide group.
N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-sulfonamide: The sulfonamide group can significantly alter the compound’s solubility and reactivity. The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and biological activity.
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-7(16-11(17)10-6-18-10)8-3-2-4-9(5-8)12(13,14)15/h2-5,7,10H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHXOGFRMUMURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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